molecular formula C18H28O3 B14737940 2-Propylheptyl 4-methoxybenzoate CAS No. 6323-92-8

2-Propylheptyl 4-methoxybenzoate

Cat. No.: B14737940
CAS No.: 6323-92-8
M. Wt: 292.4 g/mol
InChI Key: YOEVVXCTMOXADS-UHFFFAOYSA-N
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Description

2-Propylheptyl 4-methoxybenzoate is a chemical compound known for its unique properties and applications. It is an ester formed from the reaction of 2-propylheptyl alcohol and 4-methoxybenzoic acid. This compound is often used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propylheptyl 4-methoxybenzoate typically involves the esterification reaction between 2-propylheptyl alcohol and 4-methoxybenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable production. The use of high-purity reactants and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propylheptyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 2-propylheptyl alcohol and 4-methoxybenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-Propylheptyl 4-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of cosmetics, fragrances, and other personal care products due to its stability and pleasant odor.

Mechanism of Action

The mechanism of action of 2-propylheptyl 4-methoxybenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 4-methoxybenzoic acid and 2-propylheptyl alcohol, which can further interact with biological pathways. The methoxy group can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Propylheptyl benzoate: Similar structure but lacks the methoxy group.

    4-Methoxybenzyl alcohol: Contains the methoxy group but lacks the ester linkage.

    2-Propylheptyl 4-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

2-Propylheptyl 4-methoxybenzoate is unique due to the presence of both the 2-propylheptyl and 4-methoxybenzoate moieties, which confer specific chemical and physical properties. The methoxy group enhances its stability and reactivity, making it suitable for various applications in research and industry.

Properties

CAS No.

6323-92-8

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

IUPAC Name

2-propylheptyl 4-methoxybenzoate

InChI

InChI=1S/C18H28O3/c1-4-6-7-9-15(8-5-2)14-21-18(19)16-10-12-17(20-3)13-11-16/h10-13,15H,4-9,14H2,1-3H3

InChI Key

YOEVVXCTMOXADS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCC)COC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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